molecular formula C17H20N2 B1418534 [2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine CAS No. 1153203-00-9

[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine

Cat. No. B1418534
M. Wt: 252.35 g/mol
InChI Key: GLJGVOUSCXFWPM-UHFFFAOYSA-N
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Description

“2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures have been studied for their potential therapeutic applications23.



Synthesis Analysis

The synthesis of “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” is not explicitly detailed in the available resources. However, compounds with similar structures have been synthesized and studied for their potential therapeutic applications23.



Molecular Structure Analysis

The molecular structure of “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” is not explicitly provided in the available resources. However, the structure of similar compounds has been analyzed4.



Chemical Reactions Analysis

The specific chemical reactions involving “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” are not detailed in the available resources. However, similar compounds have been studied for their interactions with various biological targets35.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” are not explicitly provided in the available resources.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

  • Development of Pentadentate Amine/Imine Ligands : The hexahydropyrimidine derivative, synthesized from 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde, is a potential pentadentate ligand for first-row transition metal complexes (Schmidt, Wiedemann, & Grohmann, 2011).

  • Synthesis of Chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate : A study on asymmetric synthesis of a compound involving methyl acetoacetate, ethyl acetoacetate, ammonia, and 3-nitrobenzaldehyde, under chiral phase transfer catalyst, for potential pharmaceutical applications (Chen Si-haia, 2011).

Catalysis and Chemical Reactions

  • Phosphine-Catalyzed Annulation : A study on the annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

  • Polymerizable Molecules Synthesis : A study on the [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes, catalyzed by a dipimp/CoCl2·6H2O/Zn reagent, to yield diverse polymerizable molecules with a 2,3-dihydro-1H-indene core structure (Watanabe, Sugiyama, Nomura, Azumatei, Goswami, Saino, & Okamoto, 2010).

Potential Applications in Material Science

  • Potential Hemilabile (Imino)pyridine Palladium(II) Complexes : Research on (imino)pyridine ligands for selective ethylene dimerization catalysts, offering insights into material science and industrial chemistry applications (Nyamato, Ojwach, & Akerman, 2015).

  • Synthesis of Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate Derivatives : This study provides insights into the synthesis of novel compounds, which are expected to have antihypertensive activity, showing the compound's potential in medical applications (Kumar & Mashelker, 2006).

Safety And Hazards

The safety and hazards associated with “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” are not detailed in the available resources.


Future Directions

The future directions for the study of “2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine” are not explicitly mentioned in the available resources. However, similar compounds have shown potential in inhibiting necroptosis and attenuating the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo5. This suggests potential future directions in the study of necroptosis and its role in various diseases.


Please note that this information is based on the available resources and there may be additional information not covered in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

N-[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-19-17(16-7-4-10-18-12-16)15-9-8-13-5-3-6-14(13)11-15/h4,7-12,17,19H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJGVOUSCXFWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC2=C(CCC2)C=C1)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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